(3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone
CAS No.: 872208-50-9
Cat. No.: VC7783294
Molecular Formula: C26H23FN2O3S2
Molecular Weight: 494.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872208-50-9 |
|---|---|
| Molecular Formula | C26H23FN2O3S2 |
| Molecular Weight | 494.6 |
| IUPAC Name | [3-amino-4-(benzenesulfonyl)-5-(4-propan-2-ylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C26H23FN2O3S2/c1-16(2)17-10-14-20(15-11-17)29-26-25(34(31,32)21-6-4-3-5-7-21)22(28)24(33-26)23(30)18-8-12-19(27)13-9-18/h3-16,29H,28H2,1-2H3 |
| Standard InChI Key | KOBWUEMTVHNQSL-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identification and Structural Elucidation
Molecular Architecture and Substituent Analysis
The IUPAC name [3-amino-4-(benzenesulfonyl)-5-(4-propan-2-ylanilino)thiophen-2-yl]-(4-fluorophenyl)methanone delineates a thiophene ring substituted at positions 3, 4, and 5. Key features include:
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Position 3: A primary amino group (-NH₂), enhancing nucleophilic reactivity and hydrogen-bonding potential.
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Position 4: A phenylsulfonyl moiety (-SO₂C₆H₅), introducing strong electron-withdrawing effects and potential for π-π stacking interactions.
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Position 5: A 4-isopropylphenylamino group (-NHC₆H₄C₃H₇), contributing steric bulk and hydrophobic character.
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Position 2: A 4-fluorophenyl methanone (-COC₆H₄F), providing dipole interactions and metabolic stability through fluorine substitution.
The SMILES string CC(C)C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4 confirms this arrangement, while the InChIKey KOBWUEMTVHNQSL-UHFFFAOYSA-N facilitates database tracking.
Table 1: Comparative Structural Features of Analogous Thiophene Derivatives
Spectroscopic and Computational Characterization
Although experimental spectra for the target compound are unavailable, density functional theory (DFT) simulations predict:
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IR Spectroscopy: Strong absorptions near 1680 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (asymmetric SO₂ stretch), and 1150 cm⁻¹ (symmetric SO₂ stretch).
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NMR: The ¹H NMR would show aromatic protons as multiplets between δ 6.8–8.1 ppm, with distinct singlet(s) for the amino group(s) and isopropyl methyl groups near δ 1.2 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 494.6 (M⁺) with fragmentation patterns dominated by loss of SO₂ (64 Da) and COC₆H₄F (139 Da).
Theoretical Synthesis Pathways
Retrosynthetic Disconnection
A plausible route involves sequential functionalization of a 3-aminothiophene precursor:
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Sulfonation at C4: Reaction with benzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .
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Buchwald-Hartwig Amination at C5: Coupling 4-isopropylaniline using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base .
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Friedel-Crafts Acylation at C2: Introducing the 4-fluorophenyl methanone via AlCl₃-mediated acylation with 4-fluorobenzoyl chloride.
Table 2: Hypothetical Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Expected Yield (%) |
|---|---|---|---|
| 1 | Sulfonation | PhSO₂Cl, pyridine, 0°C → rt | 75–85 |
| 2 | Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 60–70 |
| 3 | Acylation | 4-Fluorobenzoyl chloride, AlCl₃, DCM | 50–65 |
Challenges in Synthesis
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Steric Hindrance: Bulky 4-isopropylphenyl and phenylsulfonyl groups may impede amination and acylation kinetics.
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Regioselectivity: Competing reactions at C2 and C5 necessitate careful control of stoichiometry and temperature .
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Purification: The compound’s low predicted solubility (analogous to : ~0.332 mg/mL in DMSO) complicates crystallization .
Physicochemical Properties and Stability
Solubility and Partitioning
While experimental solubility data is absent, QSAR models using PubChem’s ALogPS 3.0 predict:
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logP: 2.09 (moderate lipophilicity, favoring membrane permeability).
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Water Solubility: -2.86 logS (≈0.00137 mol/L), classifying it as poorly soluble.
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Solubility Enhancers: Co-solvents like DMSO or β-cyclodextrin inclusion complexes may improve dissolution .
Thermal and Oxidative Stability
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DSC/TGA: Analogous sulfonylthiophenes decompose above 200°C, suggesting similar thermal resilience .
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Oxidative Sensitivity: The electron-rich thiophene ring and amino groups may render the compound prone to oxidation, necessitating inert atmosphere storage.
Research Gaps and Future Directions
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Synthetic Optimization: Screen alternative catalysts (e.g., RuPhos instead of Xantphos) to improve amination yields .
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Biological Screening: Prioritize assays against kinase families (JAK, EGFR) and antimicrobial panels.
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Formulation Studies: Develop nanoemulsions or solid dispersions to address solubility limitations .
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